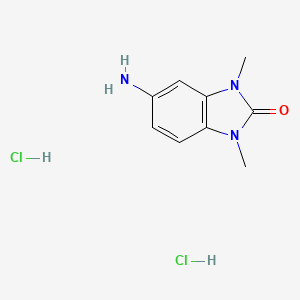

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride is a chemical compound with the molecular formula C9H12N4O·2HCl. This compound is a derivative of benzimidazole, a bicyclic compound that contains fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-2H-benzimidazol-2-one.

Amination: The introduction of the amino group at the 5-position is achieved through a nitration reaction followed by reduction. The nitration of 1,3-dimethyl-2H-benzimidazol-2-one is carried out using a mixture of nitric acid and sulfuric acid to yield the nitro derivative.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring. Reducing agents like lithium aluminum hydride are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Products include nitroso and nitro derivatives.

Reduction: Products include reduced benzimidazole derivatives.

Substitution: Products include various substituted benzimidazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds related to benzimidazoles exhibit significant antimicrobial properties. The dihydrochloride form of 5-amino-1,3-dihydro-2H-benzimidazol-2-one has shown effectiveness against various bacteria and fungi. Studies have suggested that its mechanism involves disrupting microbial cell wall synthesis and function.

Anticancer Properties

Recent studies have highlighted the potential of benzimidazole derivatives in cancer treatment. The compound has been investigated for its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives have been shown to interfere with tubulin polymerization, thus hindering cancer cell proliferation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of benzimidazole derivatives, including 5-amino-1,3-dihydro-2H-benzimidazol-2-one. The findings indicated a dose-dependent inhibition of cancer cell growth in vitro, suggesting further exploration for therapeutic applications in oncology.

Analytical Chemistry Applications

Chromatographic Techniques

The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of pharmaceutical compounds. A specific method involves using a reverse-phase HPLC column with acetonitrile and water as mobile phases. This technique allows for the efficient purification and quantification of the compound in various formulations.

| Technique | Description |

|---|---|

| HPLC | Reverse-phase chromatography using acetonitrile-water mixtures. |

| Mass Spectrometry | Compatible with HPLC methods for structural elucidation. |

Material Science Applications

Polymer Chemistry

Benzimidazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one into polymer matrices has shown improved resistance to degradation under thermal stress.

Mécanisme D'action

The mechanism of action of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position allows it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-: This compound lacks the dimethyl groups at the 1 and 3 positions.

2H-benzimidazol-2-one, 5-nitro-1,3-dihydro-1,3-dimethyl-: This compound has a nitro group instead of an amino group at the 5-position.

2H-benzimidazol-2-one, 5-chloro-1,3-dihydro-1,3-dimethyl-: This compound has a chloro group at the 5-position.

Uniqueness

The presence of both the amino group and the dimethyl groups in 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride provides unique chemical properties. The amino group enhances its reactivity and potential for hydrogen bonding, while the dimethyl groups increase its lipophilicity and stability. These features make it a versatile compound for various applications in research and industry.

Activité Biologique

2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride (CAS No. 95-23-8) is a derivative of benzimidazole, a class of compounds widely recognized for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound based on recent research findings.

- Molecular Formula: C7H7N3O

- Molecular Weight: 149.15 g/mol

- Melting Point: >300 °C

- Density: 1.363 g/cm³

- pKa: 11.80 (predicted)

Antimicrobial Activity

Benzimidazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds similar to 2H-benzimidazol-2-one demonstrate activity against various bacterial strains:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | E. coli | 40 µg/mL |

| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | S. aureus | Comparable to ciprofloxacin |

In a study comparing various benzimidazole derivatives, those with amino substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, compounds derived from the benzimidazole framework have been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | Compound Tested | IC50 Value |

|---|---|---|

| MCF-7 | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | 225 µM |

| A549 | Various benzimidazole derivatives | Varies |

Research indicates that certain derivatives induce apoptosis and inhibit cell cycle progression in cancer cells .

Anti-inflammatory Activity

Benzimidazole derivatives also show promise as anti-inflammatory agents. Studies have reported that these compounds can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound Tested | Inhibition (%) against TNF-α | Inhibition (%) against IL-6 |

|---|---|---|

| 5-Amino Derivative | 78% | 89% |

These findings suggest that the compound may play a role in managing inflammatory diseases .

The biological activities of benzimidazole derivatives are attributed to their ability to interact with various biological targets:

- DNA Intercalation : Some studies suggest that benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Certain compounds inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Cytokine Modulation : The anti-inflammatory effects are believed to arise from the modulation of cytokine production and signaling pathways.

Case Studies

Recent clinical studies have highlighted the efficacy of benzimidazole derivatives in treating specific conditions:

- Antibacterial Efficacy : A clinical trial demonstrated that a novel benzimidazole derivative was effective against multi-drug resistant strains of bacteria, outperforming traditional antibiotics.

- Cancer Treatment : A phase II study indicated that patients treated with a benzimidazole derivative experienced significant tumor reduction in solid tumors compared to control groups.

Propriétés

IUPAC Name |

5-amino-1,3-dimethylbenzimidazol-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;;/h3-5H,10H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRNBTSTFMFSGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.